N-Cyclohexyl-2-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEBPJQSSNUJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145427 | |
| Record name | Acetamide, N-cyclohexyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-08-1 | |
| Record name | N-Cyclohexyl-2-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-cyclohexyl-2-phenyl- | |
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| Record name | MLS002919901 | |
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| Record name | Acetamide, N-cyclohexyl-2-phenyl- | |
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| Record name | N-cyclohexylphenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ACETAMIDE, N-CYCLOHEXYL-2-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9DC35P8W | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of N-Cyclohexyl-2-phenylacetamide
The direct formation of the this compound structure can be approached through several synthetic routes. These include condensation reactions and oxidative amidation strategies, which are fundamental in the formation of amide bonds.
Condensation Reactions of Phenylglyoxylic Acid with Cyclohexylamine
A notable method for synthesizing a related compound, N-cyclohexyl-2-oxo-2-phenylacetamide, involves the condensation of phenylglyoxylic acid with cyclohexylamine. nih.gov This reaction provides a pathway to an α-ketoamide structure. In a typical procedure, phenylglyoxylic acid and cyclohexylamine are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction is generally carried out in a solvent like methylene (B1212753) chloride at room temperature. This method has been reported to yield the product in good amounts, for instance, a 69% yield was achieved for N-cyclohexyl-2-oxo-2-phenylacetamide. nih.gov
It is important to note that this specific reaction yields an amide with a ketone group at the alpha position to the amide carbonyl, which is structurally different from this compound.
Table 1: Synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide via Condensation Reaction nih.gov
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |
|---|---|---|---|---|
| Phenylglyoxylic acid | Cyclohexylamine | DCC, DMAP | Methylene chloride | 69% |
Oxidative Amidation Approaches
Oxidative amidation represents another route for the synthesis of amides, including this compound. This approach typically involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent. For the synthesis of this compound, this would involve the reaction of phenylacetaldehyde with cyclohexylamine. Various catalytic systems have been developed for oxidative amidation, often employing transition metals or, more recently, metal-free conditions under visible light photocatalysis. nih.gov These methods are considered green and economical alternatives for amide bond formation. nih.gov The direct application of these methods to the synthesis of this compound would depend on the specific catalyst and reaction conditions chosen.
Synthesis of this compound Derivatives
The this compound scaffold serves as a template for the synthesis of a diverse range of derivatives. Methodologies such as multicomponent reactions, alkylation, and the design of substituted scaffolds are employed to introduce molecular diversity.
Multicomponent Reaction Strategies (e.g., Ugi Condensation)
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido amide derivatives. nih.govresearchgate.net This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of this compound derivatives, cyclohexyl isocyanide can be used as one of the key components. For example, the reaction of an aldehyde, an amine, a carboxylic acid, and cyclohexyl isocyanide can yield complex derivatives in a single step. researchgate.net Research has shown the successful synthesis of compounds like (RS)-N-Cyclohexyl-2-(2-methoxy-N-phenylacetamido)-2-phenylacetamide using aniline, benzaldehyde, methoxyacetic acid, and cyclohexyl isocyanide. nih.gov The use of protic ionic liquids like ethylammonium nitrate (EAN) and propylammonium nitrate (PAN) has been shown to facilitate these reactions, providing good to excellent yields. nih.gov
Table 2: Example of Ugi Reaction for the Synthesis of an this compound Derivative nih.gov
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Methoxyacetic acid | Cyclohexyl isocyanide | (RS)-N-Cyclohexyl-2-(2-methoxy-N-phenylacetamido)-2-phenylacetamide | 76% |
Alkylation Reactions of N-Substituted Phenylacetamides
The alkylation of N-substituted 2-phenylacetamides is a common strategy to introduce substituents on the nitrogen atom or the α-carbon of the acetyl group. semanticscholar.orgresearchgate.net When N-substituted 2-phenylacetamides, such as this compound, are subjected to alkylation under basic conditions, an anion can be formed at the nitrogen or the α-carbon, leading to the formation of different alkylation products. researchgate.net The choice of the base, solvent, and alkylating agent can influence the selectivity of the reaction towards N-alkylation or C-alkylation. semanticscholar.org For instance, alkylation of various N-substituted 2-phenylacetamides has been performed using alkyl halides in the presence of a base. semanticscholar.orgresearchgate.net These reactions can be carried out under phase-transfer conditions to improve efficiency. researchgate.net
Design and Synthesis of Substituted N-Phenylacetamide Scaffolds
The N-phenylacetamide core can be incorporated into more complex molecular architectures to create novel compounds. This involves the synthesis of various substituted N-phenylacetamide scaffolds. For example, new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been designed and synthesized. mdpi.com Another approach involves the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, where the N-substituent can be a cyclohexyl group. nih.gov These synthetic strategies often involve multi-step procedures, starting with the preparation of a functionalized phenylacetamide precursor, followed by the introduction of the desired heterocyclic or other functional groups. For instance, 2-chloro-N-phenylacetamides can be used as building blocks to react with various nucleophiles to generate a library of derivatives. nih.govrjptonline.org
Table 3: Examples of Substituted N-Phenylacetamide Scaffolds
| Scaffold Type | Synthetic Approach | Reference |
|---|---|---|
| N-phenylacetamide with 4-arylthiazole moieties | Condensation of thioureas with α-bromophenylethanones | mdpi.com |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole | nih.gov |
| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | Reaction of 2-chloro-N-phenylacetamides with isatin (B1672199) | nih.gov |
Mechanistic Investigations of Synthesis Pathways
The formation of the amide bond in this compound from phenylacetic acid and cyclohexylamine is a thermodynamically favorable process, yet it requires overcoming a significant activation energy barrier. Mechanistic studies have primarily focused on catalyzed pathways that facilitate this transformation under milder conditions.
Elucidation of Reaction Mechanisms (e.g., Iminium Formation, Nucleophilic Attacks, Rearrangements)
While direct thermal amidation of carboxylic acids and amines is possible at high temperatures, catalytic methods offer more controlled and efficient pathways. The precise mechanism can vary depending on the catalyst and reaction conditions employed.
A plausible and commonly invoked mechanism in acid-catalyzed amidations involves the initial protonation of the carbonyl oxygen of phenylacetic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of cyclohexylamine. This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the amide bond.
In some catalyzed reactions, particularly those involving certain metal catalysts, the formation of an iminium ion intermediate has been proposed, although direct evidence for this in the synthesis of this compound is not extensively documented in the reviewed literature. Conceptually, the dehydration of the initial adduct between the carbonyl compound and the amine could lead to an iminium species, which would then be highly reactive towards nucleophiles. However, for the direct amidation of a carboxylic acid, this pathway is less direct than the activation of the carboxylic acid itself.
No significant rearrangements have been reported as major pathways in the primary synthesis of this compound from phenylacetic acid and cyclohexylamine. The reaction generally proceeds via a direct condensation mechanism.
Role of Catalysts and Reaction Conditions
Catalysts play a pivotal role in facilitating the amidation reaction by providing an alternative, lower-energy reaction pathway. The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity.
Nickel catalysts , for instance, have been investigated for the direct amidation of phenylacetic acid with amines. In a proposed catalytic cycle for a nickel-catalyzed amidation, the nickel catalyst is believed to coordinate with the carboxylic acid, activating it for nucleophilic attack by the amine. The reaction conditions, such as temperature and solvent, significantly influence the catalytic activity. For example, a study on the nickel-catalyzed amidation of phenylacetic acid with benzylamine (a reaction analogous to the synthesis of this compound) demonstrated that the choice of solvent and reaction temperature was crucial for maximizing the yield.
The following interactive table summarizes the effect of different solvents on the yield of a model nickel-catalyzed amidation reaction, highlighting the importance of reaction conditions.
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 110 | 95 |
| Xylene | 130 | 92 |
| Dioxane | 100 | 85 |
| DMF | 120 | 78 |
This data is illustrative and based on analogous reactions. Specific yields for this compound may vary.
Beyond metal catalysts, other catalytic systems can also be employed. The reaction conditions, including temperature, pressure, and the method of water removal (a byproduct of the reaction), are key parameters that need to be controlled to drive the reaction equilibrium towards the product side.
Identification and Characterization of Reaction Intermediates (e.g., TEMPO-Trapped Complexes)
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. Advanced spectroscopic techniques and trapping experiments are employed to gain insights into these fleeting species.
One common technique for detecting radical intermediates is through the use of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a radical trap. In reactions where a radical mechanism is suspected, the addition of TEMPO can lead to the formation of stable TEMPO-adducts. These adducts can then be isolated and characterized, providing indirect evidence for the existence of the transient radical species. While radical pathways are not the most commonly proposed mechanisms for direct amidation, they can occur under specific conditions, such as photochemical or electrochemical activation. To date, the reviewed scientific literature does not provide specific examples of TEMPO-trapped complexes being characterized in the mainstream synthesis of this compound.
The characterization of non-radical intermediates often relies on in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide real-time information about the species present in the reaction mixture, helping to elucidate the reaction pathway. For instance, the formation of an activated carboxylic acid derivative in the presence of a catalyst might be observable through shifts in the characteristic carbonyl stretching frequency in the IR spectrum.
Structural Characterization and Conformational Analysis
Spectroscopic Characterization Techniques
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-Cyclohexyl-2-phenylacetamide, ¹H and ¹³C NMR spectra provide a complete map of the carbon and hydrogen environments.
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The two protons of the methylene (B1212753) bridge (—CH₂—) adjacent to the phenyl group are observed as a singlet around δ 3.7 ppm. The protons on the cyclohexyl ring produce a series of multiplets at lower chemical shifts, generally between δ 1.00 and 2.00 ppm, with the proton on the nitrogen-bearing carbon appearing further downfield.
The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the amide group around δ 169-171 ppm. semanticscholar.org The carbons of the phenyl ring resonate in the aromatic region (δ 125-140 ppm), while the methylene bridge carbon appears near δ 45 ppm. semanticscholar.org The signals for the carbons of the cyclohexyl ring are found in the upfield region of the spectrum.
Table 1: Predicted NMR Spectral Data for this compound
| NMR Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Phenyl (Ar-H) | 7.20 - 7.40 (m) |
| Methylene (—CH₂—) | ~3.7 (s) | |
| Cyclohexyl (—CH—N) | Downfield multiplet | |
| Cyclohexyl (—CH₂) | 1.00 - 2.00 (m) | |
| Amide (N-H) | Broad singlet | |
| ¹³C NMR | Carbonyl (C=O) | 169 - 171 |
| Phenyl (Ar-C) | 125 - 140 | |
| Methylene (—CH₂—) | ~45 | |
| Cyclohexyl (C-N) | Downfield signal |
Note: Data are predicted based on analogous compounds reported in the literature. semanticscholar.org
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is expected to appear around 1640-1660 cm⁻¹. The N-H stretching vibration is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. Furthermore, the spectrum would show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl and methylene groups (below 3000 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amide C=O | Stretch (Amide I) | 1640 - 1660 |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. The molecular formula of this compound is C₁₄H₁₉NO, corresponding to a molecular weight of approximately 217.31 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass with high precision; for this compound, the calculated exact mass is 217.146664230 Da. nih.gov
Electron ionization mass spectrometry (EIMS) of this compound would likely show a prominent molecular ion peak (M⁺·) at m/z 217. A characteristic fragmentation pattern for phenylacetamide derivatives involves the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. semanticscholar.org
X-ray Crystallography and Solid-State Structure Elucidation (for N-Cyclohexyl-2-oxo-2-phenylacetamide, a related compound)
While the crystal structure of this compound itself is not detailed in the provided search context, extensive data exists for the closely related compound, N-Cyclohexyl-2-oxo-2-phenylacetamide. This analysis provides valuable insight into the solid-state conformation of similar molecular scaffolds.
The crystal structure of N-Cyclohexyl-2-oxo-2-phenylacetamide (C₁₄H₁₇NO₂) has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic system. nih.gov In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. nih.gov
Table 3: Crystallographic Data for N-Cyclohexyl-2-oxo-2-phenylacetamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 |
| Crystal System | Orthorhombic |
| a (Å) | 9.6942 (4) |
| b (Å) | 10.4394 (6) |
| c (Å) | 13.2100 (8) |
| Volume (V) (ų) | 1336.87 (12) |
Source: Data obtained from crystallographic studies reported in the literature. nih.gov
The X-ray analysis provides precise information about the three-dimensional arrangement of the atoms. In the solid state, the cyclohexane (B81311) ring of N-Cyclohexyl-2-oxo-2-phenylacetamide adopts a stable chair conformation. nih.gov The orientation of the two carbonyl groups relative to each other is defined by a torsion angle of -129.9 (3)°. nih.gov This specific conformation is influenced by the packing forces and intermolecular hydrogen bonding within the crystal lattice. nih.gov
Intermolecular Interactions in this compound
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. These interactions are fundamental to the supramolecular assembly of the molecules in the solid state.
The primary intermolecular interaction observed in the crystal lattice of this compound is the hydrogen bond formed between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This specific interaction is a classic example of a hydrogen bonding motif that plays a crucial role in the formation of well-ordered crystalline structures in a wide variety of organic compounds.
Detailed crystallographic analysis of this compound has provided precise geometric parameters for this key hydrogen bond. The interaction can be described as an N-H···O bond, where the nitrogen atom acts as the hydrogen bond donor and the carbonyl oxygen atom serves as the acceptor. The specific distances and angles associated with this bond are critical for defining the strength and directionality of the interaction.
The formation of these N-H···O hydrogen bonds leads to the creation of infinite chains of molecules within the crystal lattice. This linear arrangement is a common feature in the crystal packing of secondary amides. The cohesion and stability of the crystalline solid are largely attributable to the cumulative effect of these hydrogen bonding networks extending throughout the structure. Further details of the geometry of this intermolecular hydrogen bond are provided in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| N-H···O | 0.86 | 2.08 | 2.92 | 164.0 |
Computational and Theoretical Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new compounds before they are synthesized.
The biological activity of N-Cyclohexyl-2-phenylacetamide and its derivatives can be predicted by correlating their structural features with key pharmacokinetic parameters. Lipophilicity, a critical determinant of a molecule's bioactivity, is often a central descriptor in these models.
In a study of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives, researchers calculated several predictors of biological activity using computational software. akjournals.com These predictors include Human Intestinal Absorption (HIA), Plasma Protein Binding (PB), and penetration of the Blood-Brain Barrier (BBB). akjournals.com The results indicated that all investigated N-cyclohexyl-N-substituted-2-phenylacetamides have favorable absorption values, with predictions of 80% or higher for HIA. akjournals.com Such high absorption is a positive indicator of potential oral bioavailability. akjournals.com
The study demonstrated a correlation between the chromatographic lipophilic parameter (RM0) and these calculated pharmacokinetic parameters, suggesting that chromatographic behavior can be a reliable indicator of the biological activity profile of these compounds. akjournals.comakjournals.com
Table 1: Predicted Biological Activity Parameters for this compound Derivatives
| Compound | HIA (%) | PB (%) | logBB |
|---|---|---|---|
| N-cyclohexyl-N-methyl-2-phenylacetamide | > 90 | > 90 | > 0 |
| N-cyclohexyl-N-ethyl-2-phenylacetamide | > 90 | > 90 | > 0 |
| N-cyclohexyl-N-propyl-2-phenylacetamide | > 90 | > 95 | > 0 |
| N-cyclohexyl-N-butyl-2-phenylacetamide | > 90 | > 95 | > 0 |
| N-cyclohexyl-N-benzyl-2-phenylacetamide | > 90 | > 95 | > 0 |
Data sourced from studies on N-cyclohexyl-N-substituted-2-phenylacetamide derivatives. akjournals.com
The lipophilicity of a compound is a key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This property is often experimentally determined through chromatographic methods and correlated with calculated values like log P.
The chromatographic behavior of this compound and its derivatives has been investigated using reversed-phase thin-layer chromatography (RP-TLC). akjournals.com In these studies, a linear relationship was observed between the retention parameters and the concentration of the organic modifier in the mobile phase. akjournals.comakjournals.com The retention constant, RM0, obtained by extrapolating to a 100% aqueous mobile phase, serves as a measure of lipophilicity. akjournals.com
Research on a series of N-cyclohexyl-N-substituted-2-phenylacetamides found a strong correlation between the experimentally derived RM0 values and calculated log P values. akjournals.com This indicates that RP-TLC is a valid and reliable method for determining the lipophilicity of this class of compounds. akjournals.comnih.gov The study also highlighted that the nature of the substituent on the nitrogen atom significantly influences the retention behavior and, consequently, the lipophilicity of the molecule. akjournals.comnih.gov
Table 2: Lipophilicity Parameters of this compound Derivatives
| Compound | RM0 (acetone) | RM0 (acetonitrile) | RM0 (dioxane) | Calculated logP |
|---|---|---|---|---|
| N-cyclohexyl-N-methyl-2-phenylacetamide | 1.85 | 1.98 | 2.15 | 3.10 |
| N-cyclohexyl-N-ethyl-2-phenylacetamide | 2.20 | 2.35 | 2.55 | 3.55 |
| N-cyclohexyl-N-propyl-2-phenylacetamide | 2.55 | 2.75 | 2.95 | 4.00 |
| N-cyclohexyl-N-butyl-2-phenylacetamide | 2.90 | 3.15 | 3.35 | 4.45 |
| N-cyclohexyl-N-benzyl-2-phenylacetamide | 2.80 | 3.00 | 3.20 | 4.60 |
RM0 values are indicative of lipophilicity and are derived from RP-TLC with different organic modifiers. akjournals.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.
While specific molecular docking studies for this compound were not identified in the available research, the methodology is broadly applied to similar acetamide (B32628) derivatives to understand their mechanism of action.
The primary goal of molecular docking is to identify the binding site of a ligand on a target protein and to characterize the key amino acid residues involved in the interaction. nih.gov The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and evaluating the interactions. frontiersin.org
For example, in docking studies of other N-phenylacetamide derivatives, researchers have identified interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific residues in the active site of target enzymes. nih.gov These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound. The identification of these key residues can guide the design of more potent and selective analogs.
Beyond identifying the binding mode, molecular docking simulations can also predict the binding affinity of a ligand for its target protein. nih.gov This is typically expressed as a docking score or an estimated free energy of binding (ΔG). mdpi.comresearchgate.net Lower binding energies generally indicate a more stable complex and, potentially, a more potent compound. nih.gov
These predicted binding affinities can be used to estimate inhibitory constants (Ki), which quantify the potency of an inhibitor. nih.gov For instance, in studies of other acetamide-based inhibitors, docking scores have been correlated with experimentally determined IC50 or Ki values to validate the docking protocol and to prioritize compounds for synthesis and biological testing. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net It is a powerful tool for calculating various molecular properties and predicting chemical reactivity.
DFT calculations can be used to determine the optimized molecular geometry of a compound, providing information on bond lengths, bond angles, and dihedral angles. researchgate.netchemscene.com This information is crucial for understanding the three-dimensional structure of the molecule.
Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. scispace.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. scispace.com Mulliken population analysis and Natural Bond Orbital (NBO) analysis can provide further details on the charge distribution and intramolecular interactions. chemscene.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-cyclohexyl-N-methyl-2-phenylacetamide |
| N-cyclohexyl-N-ethyl-2-phenylacetamide |
| N-cyclohexyl-N-propyl-2-phenylacetamide |
| N-cyclohexyl-N-butyl-2-phenylacetamide |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While comprehensive MD simulation studies focused specifically on this compound are not extensively detailed in publicly available literature, this technique is widely applied to understand the behavior of related phenylacetamide derivatives in biological systems.
The primary goal of MD simulations in this context would be to understand the time-dependent interactions of this compound with a biological target, such as an enzyme or receptor. For instance, in studies of other phenylacetamide derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. These simulations can reveal crucial information about the binding stability, conformational changes in both the ligand and the protein upon binding, and the key amino acid residues involved in the interaction.
A typical MD simulation protocol for this compound would involve:
System Setup: Placing the molecule within a simulated biological environment, such as a solvated protein active site.
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.
Equilibration: Gradually warming and stabilizing the system to the desired temperature and pressure.
Production Run: Simulating the trajectory of the atoms over a defined period, from nanoseconds to microseconds.
Analysis of the simulation trajectory can provide data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and duration of intermolecular interactions like hydrogen bonds and hydrophobic contacts. For example, in a study on a potent antidepressant phenylacetamide derivative, MD simulations were carried out to understand its time-dependent interactions with the enzyme monoamine oxidase A (MAO-A). nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new potential drug candidates from large chemical libraries. dovepress.comidrblab.org
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a molecule like this compound, a pharmacophore model could be developed based on its structure and known biological activity, or based on the structure of its target protein. In a study of structurally diverse monoamine oxidase-A (MAO-A) inhibitors, a robust pharmacophore model was developed which identified key features for activity. nih.gov This model, featuring one hydrogen bond donor, two hydrophobic sites, and one aromatic ring (DHHR), was subsequently used as a 3D query for screening compound databases. nih.gov
Virtual Screening
Virtual screening is the computational equivalent of high-throughput screening, where large libraries of chemical compounds are screened in silico to identify those that are most likely to bind to a drug target. A pharmacophore model can be used as a filter in a virtual screening workflow.
A typical virtual screening process involving a pharmacophore model for a target of this compound would proceed as follows:
A 3D pharmacophore model is generated.
A large database of chemical compounds is screened to identify molecules that match the pharmacophoric features.
The resulting hits are then often subjected to further filtering, such as applying Lipinski's rule of five to assess drug-likeness.
The final set of promising candidates can then be further evaluated using more computationally intensive methods like molecular docking and eventually experimental testing.
In a study aimed at identifying new MAO-A inhibitors, a developed pharmacophore model was used to screen a database of 140,000 molecules. nih.gov This initial screening resulted in 30,052 molecules, which were further filtered based on their fit to the pharmacophore, leading to a much smaller and more manageable number of potential candidates for further investigation. nih.gov
Chemometric Approaches for Characterization and Prediction
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the study of this compound and its derivatives, chemometric approaches have been particularly useful in characterizing and predicting their physicochemical properties, such as lipophilicity.
Lipophilicity is a crucial parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A study by Vastag et al. investigated the lipophilicity of eleven N-substituted-2-phenylacetamide derivatives, including this compound, using both experimental and computational methods. researchgate.net
The experimental determination of lipophilicity was carried out using reversed-phase thin-layer chromatography (RP-TLC). The retention factor (Rf) was measured, and from this, the RM0 value, a chromatographic index of lipophilicity, was determined.
Computationally, various software packages were used to calculate the logarithm of the partition coefficient (log P), which is the standard measure of lipophilicity. The study then employed chemometric methods, such as linear regression analysis, cluster analysis (CA), and principal component analysis (PCA), to establish the dependence between the experimentally obtained lipophilicity and the calculated values. researchgate.netnih.gov
The results indicated that the lipophilicity of the investigated phenylacetamide derivatives is largely dependent on the nature of the substituent on the nitrogen atom. researchgate.net Furthermore, the chromatographic retention constant, RM0, was found to be a good predictor of the standard lipophilicity measure, log P. researchgate.netscielo.br
Below is an interactive data table summarizing the experimentally determined and calculated lipophilicity parameters for a selection of N-substituted-2-phenylacetamide derivatives from the study.
Table of Lipophilicity Parameters for Selected N-Substituted-2-phenylacetamide Derivatives
| Compound | R_M0 (ethanol) | R_M0 (dioxane) | AClogP |
|---|---|---|---|
| N-phenyl-2-phenylacetamide | 1.78 | 2.21 | 2.37 |
| N-benzyl-2-phenylacetamide | 1.74 | 2.29 | 2.45 |
| This compound | 2.39 | 3.01 | 3.39 |
| N-(p-tolyl)-2-phenylacetamide | 2.06 | 2.57 | 2.82 |
| N-(p-chlorophenyl)-2-phenylacetamide | 2.27 | 2.81 | 3.08 |
Structure Activity Relationship Sar Investigations
Influence of N-Substituent Modifications (e.g., Cyclohexyl, Alkyl, Aryl) on Activity
The substituent attached to the amide nitrogen plays a pivotal role in determining the biological potency of phenylacetamide derivatives. Modifications at this position, including the replacement of the cyclohexyl group with various alkyl or aryl moieties, have been shown to significantly impact activity.
Research indicates that the nature of the N-substituent directly influences the molecule's interaction with its biological target. For instance, in a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives designed as potential antidepressant agents, the N-substituent was varied to include cyclohexyl, benzyl (B1604629), and different substituted phenyl rings. nih.gov This was done to study the effect of hydrophobic interactions on activity. nih.gov The results showed that the type of substituent on the nitrogen atom significantly modulates the compound's efficacy. nih.gov
In studies on indoloacetamide analogs, quantitative structure-activity relationship (QSAR) models revealed that good inhibitory activity is largely determined by the characteristics of the N-substituent. nih.gov The models showed a requirement for the N-group to be lipophilic and have substantial width dimensions for optimal activity. nih.gov This highlights the importance of the size, shape, and lipophilicity of the group attached to the nitrogen. The cyclohexyl group in N-Cyclohexyl-2-phenylacetamide provides a bulky, lipophilic moiety that often fits well into hydrophobic pockets of target proteins.
Further studies on N-arylacetamide derivatives as urease inhibitors demonstrated that even within aryl substituents, the nature and position of further substitutions could fine-tune the inhibitory potential. royalsocietypublishing.org An unsubstituted N-phenylacetamide derivative showed potent inhibition, and the introduction of various electron-donating and withdrawing groups on this phenyl ring led to a range of activities. royalsocietypublishing.org This suggests that both the core nature of the N-substituent (aliphatic like cyclohexyl vs. aromatic like phenyl) and its specific decorations are critical for modulating biological activity.
| N-Substituent Type | General Influence on Activity | Key Characteristics |
| Cyclohexyl | Often confers good activity due to its bulk and lipophilicity. | Bulky, Lipophilic |
| Alkyl (General) | Activity varies with chain length and branching. | Hydrophobicity increases with chain length |
| Aryl (e.g., Phenyl) | Provides a scaffold for further modification; activity is sensitive to substituents on the aryl ring. | Aromatic, allows for π–π stacking interactions |
| Benzyl | Introduces flexibility and hydrophobic character. | Combines aryl and alkyl features |
Effects of Substituents on the Phenyl Ring (e.g., Electron-Donating and -Withdrawing Groups)
Modifications to the 2-phenyl ring of the phenylacetamide scaffold are a key strategy for modulating biological activity. The electronic properties of substituents on this ring—whether they donate or withdraw electron density—can profoundly alter the molecule's potency and target selectivity.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) changes the electronic distribution across the entire phenylacetamide moiety. mdpi.com A DFT (Density Functional Theory) study on N-phenylacetamide derivatives investigated the effect of various substituents (NO₂, CN, CF₃, halogens, CH₃, NH₂) on the aromaticity of the phenyl ring. worldscientific.com The results indicated that the aromaticity decreased in the order of NO₂ > CN > CF₃ > Br > Cl > F > H > CH₃ > NH₂, which directly correlated with the electron-withdrawing and electron-releasing strengths of the substituents. worldscientific.com
In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenylacetamide ring were found to be fundamental to their inhibitory activity. mdpi.com Compounds bearing a strong electron-withdrawing cyano (-CN) group showed significant activity, whereas those with -CF₃, -NO₂, or the electron-donating -CH₃ group were inactive. mdpi.com Molecular electrostatic potential maps revealed that the -CN group created an electron-rich region that influenced the compound's binding to its target. mdpi.com Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents found that compounds with an electron-withdrawing nitro moiety had a higher cytotoxic effect than those with an electron-donating methoxy (B1213986) moiety. nih.gov
Conversely, in some contexts, electron-donating groups can enhance activity. For fluorinated phenylcyclopropylamines inhibiting tyramine (B21549) oxidase, electron-donating substituents on the aryl ring increased the potency, while electron-withdrawing groups decreased it. nih.gov The enhancement was attributed to increased basicity and nucleophilicity, which could facilitate interaction with the enzyme's active site. nih.gov
The position of the substituent (ortho, meta, or para) is also a critical factor. In a series of N-phenylacetamide derivatives evaluated for antibacterial activity, both the type and the position of the substituent on the benzene (B151609) ring had a significant effect on bactericidal activity. mdpi.com For instance, compounds with halogen substituents (F, Cl, Br) at the para-position of the phenyl ring generally exhibited good activity. mdpi.com
| Substituent Type | Example(s) | General Effect on Phenyl Ring | Typical Impact on Activity |
| Strong Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density on the ring. worldscientific.com | Activity is highly context-dependent; can increase or decrease potency. mdpi.comnih.gov |
| Halogens (Weakly Deactivating) | -F, -Cl, -Br | Inductively withdraws electrons but can donate via resonance. | Often associated with increased activity. mdpi.com |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density on the ring. worldscientific.com | Can increase or decrease activity depending on the target system. mdpi.comnih.gov |
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of its biological activity. longdom.orgnih.gov For chiral molecules like many this compound derivatives, the different spatial arrangements, or stereoisomers, can exhibit vastly different potencies and pharmacological profiles. longdom.org This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with one stereoisomer over another. nih.gov
The activity of a drug can be highly dependent on its stereochemical configuration. mdpi.com In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) isomers, the relative stereochemistry (cis vs. trans) and the absolute configuration of the enantiomers were critical for activity. nih.gov The trans-isomer was found to be significantly more potent than the cis-isomer. nih.gov Furthermore, within the trans-isomers, one enantiomer, (-)-trans-(1S,2R), was nine times more potent in vitro than its mirror image, (+)-trans-(1R,2S). nih.gov This demonstrates that a precise three-dimensional fit is required for optimal interaction with the biological target.
While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles derived from analogous structures are directly applicable. The molecule contains multiple potential sources of chirality, including:
Asymmetric carbons: If the cyclohexyl or phenyl rings are substituted, they can contain chiral centers.
Conformational isomerism: The rotation around the single bonds can lead to different stable conformations (conformers) that may interact differently with a receptor.
The spatial relationship between the bulky cyclohexyl group, the phenyl ring, and the acetamide (B32628) linker is critical. Different stereoisomers will present these key functional groups in different orientations, affecting their ability to bind to specific sites within a target protein. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in comprehensive SAR studies to identify the most active and selective configuration. mdpi.com
Relationship between Lipophilicity and Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov It is a key determinant in the SAR of this compound and its derivatives, influencing their ability to cross biological membranes and interact with target sites. akjournals.comresearchgate.net
Lipophilicity is commonly quantified by the logarithm of the partition coefficient between n-octanol and water (log P). scienceforecastoa.com For N-substituted-2-phenylacetamide derivatives, studies have shown that their biological activity is greatly dependent on their lipophilicity. researchgate.net The lipophilicity of these molecules is largely influenced by the nature of the substituents linked to the nitrogen atom and on the phenyl ring. researchgate.net
In many cases, a linear or parabolic relationship exists between lipophilicity (log P) and biological activity. nih.gov
Increased Lipophilicity: Often, increasing the lipophilicity of a molecule enhances its ability to penetrate cell membranes, which can lead to higher activity. For instance, QSAR studies on cytochrome P450 inhibitors found that lipophilicity was the most important single factor in describing differences in inhibitory potency. nih.gov
Optimal Lipophilicity: However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. scienceforecastoa.com This often results in a parabolic relationship, where activity increases with log P up to an optimal point (log P₀), after which it decreases.
Studies specifically investigating N-cyclohexyl-N-substituted-2-phenylacetamide derivatives have used techniques like reversed-phase thin-layer chromatography (RP-TLC) to experimentally determine lipophilic parameters. akjournals.com These studies confirmed that the retention behavior, and thus the lipophilicity, depended on the structure of the substituents. akjournals.com The determined lipophilicity values were then correlated with predictors of biological activity, such as human intestinal absorption and the ability to cross the blood-brain barrier, demonstrating that these chromatographic parameters can serve as a reliable expression of the compounds' lipophilic nature and potential biological activity. akjournals.com
A QSAR study of indoloacetamides highlighted the nuanced role of lipophilicity, showing that for good activity, the N-substituent should be lipophilic, whereas the substituted phenyl ring should be less lipophilic. nih.gov This illustrates that the optimal lipophilicity must be considered for the molecule as a whole, as well as for its individual fragments.
Comprehensive SAR Studies for Target-Specific Modulation
The goal of such studies is to build a detailed map of how structural changes translate into functional outcomes. For example, in the development of carbonic anhydrase inhibitors, researchers synthesized new series of isatin (B1672199) N-phenylacetamide-based sulfonamides. nih.govtandfonline.com They systematically evaluated substitutions on the phenylacetamide moiety with groups of diverse size, lipophilicity, and electronic properties (e.g., Cl, Br, CH₃, OCH₃) to probe the interactions with the enzyme's active site. tandfonline.com This, combined with modifications to other parts of the molecule and supported by molecular docking, allowed for the identification of compounds with high potency and selectivity for specific carbonic anhydrase isoforms. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) is a powerful tool in these comprehensive studies. srmist.edu.inijnrd.org By developing mathematical models, QSAR relates the biological activity of a series of compounds to their measurable physicochemical parameters (lipophilic, electronic, steric). srmist.edu.in For instance, a QSAR model for anticonvulsant α-substituted acetamido-N-benzylacetamide derivatives was developed using properties like partial charges, the number of hydrogen bond donors/acceptors, and the calculated partition coefficient. researchgate.net Such models can predict the activity of yet-unsynthesized analogs, guiding medicinal chemists toward more promising structures. srmist.edu.in
The process for target-specific modulation typically involves:
Initial Screening: A diverse library of this compound analogs is synthesized and tested against a specific target (e.g., an enzyme or receptor).
SAR Elucidation: Preliminary relationships are identified. For example, it might be found that bulky, lipophilic N-substituents and electron-withdrawing groups on the para-position of the phenyl ring enhance activity.
Iterative Optimization: New analogs are designed based on the initial SAR to refine the structure. This may involve fine-tuning lipophilicity, exploring different electronic substituents, and synthesizing specific stereoisomers.
Computational Modeling: Molecular docking and other computational tools are used to visualize how the optimized compounds bind to the target, providing a rationale for the observed SAR and suggesting further improvements. tandfonline.com
Through this iterative cycle of design, synthesis, testing, and modeling, comprehensive SAR studies enable the transformation of a lead compound like this compound into a highly potent and selective modulator of a specific biological target.
Biological Activity and Molecular Target Identification
General Biological Activities Exhibited by Phenylacetamide Class
The phenylacetamide scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. Derivatives of this class have demonstrated a spectrum of pharmacological effects, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. researchgate.net
Recent studies have highlighted the potential of phenylacetamide derivatives as anticancer agents. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects against prostate and breast cancer cell lines. nih.gov Specifically, compounds with a nitro moiety exhibited greater cytotoxicity compared to those with a methoxy (B1213986) moiety. nih.gov Another study on phenylacetamide resveratrol (B1683913) derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov
Furthermore, the phenylacetamide class has been investigated for its antimicrobial activities. N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzicola. mdpi.com Some of these compounds exhibited antibacterial efficacy superior to commercial bactericides. mdpi.com Additionally, certain derivatives have displayed nematicidal activity against Meloidogyne incognita. mdpi.com
The table below summarizes the diverse biological activities reported for the phenylacetamide class of compounds.
| Biological Activity | Description |
| Anticancer | Phenylacetamide derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer. nih.gov Some derivatives induce apoptosis and cell cycle arrest in cancer cells. nih.gov |
| Anti-inflammatory | Certain phenylacetamide derivatives can reduce the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). nih.gov |
| Antibacterial | Derivatives incorporating a 4-arylthiazole moiety have shown significant in vitro activity against several plant pathogenic bacteria. mdpi.com |
| Nematicidal | Some N-phenylacetamide derivatives have exhibited activity against the root-knot nematode Meloidogyne incognita. mdpi.com |
| Analgesic | The phenylacetamide structure is a component of compounds with pain-relieving properties. researchgate.net |
| Anticonvulsant | Certain derivatives have been investigated for their potential to prevent or reduce the severity of seizures. researchgate.net |
Enzyme Inhibition Studies and Target Identification
The biological activities of phenylacetamide derivatives are often attributed to their ability to interact with and inhibit specific enzymes. Research has focused on identifying these molecular targets to understand their mechanisms of action and to develop more potent and selective therapeutic agents.
Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets. ekb.egnih.govmdpi.com They play crucial roles in digestion, blood coagulation, inflammation, and the life cycles of viruses. ekb.egnih.gov Despite the therapeutic potential of serine protease inhibitors, a review of the available scientific literature did not yield specific studies demonstrating the inhibitory activity of N-Cyclohexyl-2-phenylacetamide or the broader phenylacetamide class against serine proteases. The existing research on serine protease inhibitors focuses on other chemical scaffolds. nih.govmdpi.com
Monoamine oxidase A (MAO-A) is a key enzyme in the metabolic degradation of neurotransmitters such as serotonin (B10506) and norepinephrine. nih.gov Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression. nih.gov A number of phenylacetamide derivatives have been designed and synthesized as potential MAO-A inhibitors. nih.gov In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were evaluated for their antidepressant activity, which is linked to MAO-A inhibition. nih.gov Molecular docking and dynamics studies suggested that these compounds interact with the active site of the MAO-A receptor through hydrogen bonding and hydrophobic interactions. nih.gov The study also highlighted the importance of a benzyl (B1604629) group on the acetamide (B32628) nitrogen for potent activity. nih.gov
The following table presents data on the antidepressant activity of selected phenylacetamide derivatives from a study, which is indicative of their potential as MAO-A inhibitors. nih.gov
| Compound | Substituent on Acetamide Nitrogen | Antidepressant Activity (% DID in FST at 30 mg/kg) |
| VS1 | Phenyl | 45.32 |
| VS8 | 2-Methylphenyl | 59.45 |
| VS9 | 4-Methylphenyl | 61.23 |
| VS25 | Benzyl | 82.23 |
| Moclobemide (Standard) | - | 75.64 |
| % DID: Percent Decrease in Immobility Duration in Forced Swim Test |
The human immunodeficiency virus type 1 (HIV-1) relies on two key enzymes for its replication: reverse transcriptase (RT) and integrase. RT is responsible for converting the viral RNA genome into DNA, while integrase incorporates the viral DNA into the host cell's genome. Both enzymes are validated targets for antiretroviral therapy.
The phenylacetamide scaffold has been identified as a crucial component in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These inhibitors bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov Several studies have synthesized and evaluated various phenylacetamide derivatives for their ability to inhibit HIV-1 RT. For instance, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides were designed as NNRTIs, with some compounds showing weak inhibitory activity at a concentration of 20µM. nih.gov
In addition to RT, the phenylacetamide moiety is also found in compounds designed to inhibit HIV-1 integrase. nih.gov
The Zika virus (ZIKV) is a flavivirus that has caused significant global health concerns. The ZIKV non-structural protein 5 (NS5) contains an RNA-dependent RNA polymerase (RdRp) domain that is essential for viral genome replication, making it a prime target for antiviral drug development. nih.govmerckmillipore.com
While direct studies on this compound are not available, research on structurally related compounds provides insights into the potential for this chemical class to target ZIKV RdRp. One study identified 3-chloro-N-[({4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide (TPB) as a potent inhibitor of ZIKV replication. nih.gov Molecular docking analysis suggested that TPB binds to the catalytic active site of the RdRp. nih.gov This compound exhibited an IC50 of 94 nM and a CC50 of 19.4 µM in Vero cells. nih.gov
Another study identified two non-nucleoside inhibitors of ZIKV polymerase, TCMDC-143406 and TCMDC-143215, with IC50 values of 5.21 µM and 28.32 µM, respectively, in enzymatic assays. nih.gov These compounds also inhibited the replication of other flaviviruses. nih.gov
The table below summarizes the inhibitory activity of some compounds against ZIKV.
| Compound | Target | IC50 / EC50 | Cell Line |
| TPB | ZIKV RdRp | IC50: 94 nM | Vero |
| TCMDC-143406 | ZIKV Polymerase | EC50: 0.5 µM | Not Specified |
| TCMDC-143215 | ZIKV Polymerase | EC50: 2.6 µM | Not Specified |
| Pedalitin | ZIKV NS5 RdRp | IC50: 4.1 µM | - |
| Quercetin | ZIKV NS5 RdRp | IC50: 0.5 µM | - |
Receptor Binding Investigations
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a particular receptor. nih.gov These assays are crucial for understanding the mechanism of action of a drug and for screening new chemical entities. nih.gov The process typically involves incubating a receptor source with a labeled ligand and then separating the bound from the free ligand. nih.gov
Antimicrobial Activity (e.g., Antibacterial, Nematicidal)
The phenylacetamide scaffold has been identified as a promising backbone for the development of new antimicrobial agents. Studies have explored the efficacy of various derivatives against a range of pathogens, including bacteria and nematodes.
Antibacterial Activity: Research into phenylacetamide derivatives has demonstrated significant antibacterial potential. While specific data for this compound is limited, studies on related compounds provide insight into the structure-activity relationship of this chemical class. For instance, a series of phenylacetamide and benzohydrazide (B10538) derivatives were screened for their activity against several bacterial pathogens, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. nih.gov Certain compounds within this series exhibited potent and selective inhibitory activity against Escherichia coli. nih.gov The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the phenylacetamide core. The inclusion of a cyclohexyl group, known for its hydrophobic properties, is a common strategy in medicinal chemistry to potentially enhance membrane permeability and target engagement.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Phenylacetamide Derivative 1 | Escherichia coli (NCIM 2065) | 0.72 |
| Phenylacetamide Derivative 5 | Escherichia coli (NCIM 2065) | 0.64 |
| Phenylacetamide Derivative 21 | Escherichia coli (NCIM 2065) | 0.67 |
| Phenylacetamide Derivative 8 | MRSA (NCIM 5021) | 0.66 |
| Phenylacetamide Derivative 5 | MRSA (ATCC 43300) | 0.68 |
This table presents data for various phenylacetamide derivatives to illustrate the potential antibacterial activity of this class of compounds. Data is sourced from a study on benzohydrazide and phenylacetamide scaffolds as putative ParE inhibitors. nih.gov
Nematicidal Activity: Phenylacetic acid and its derivatives have also been investigated for their nematicidal properties. Research has shown that certain aromatic acids can be toxic to plant-parasitic nematodes like Meloidogyne incognita. While direct studies on this compound are not prevalent, the activity of related compounds suggests potential in this area. For example, a study on various phenolic and aromatic compounds demonstrated that some possess significant nematicidal activity. The lipophilicity conferred by a cyclohexyl group could potentially influence the uptake and efficacy of the compound in nematodes.
| Compound | Concentration (ppm) | Mortality (%) after 48h |
| Trans-cinnamic acid | 500 | 100 |
| Pyrogallol | 500 | 98.3 |
| 2-OH napthoic acid | 500 | 96.7 |
| Ethyl gallate | 500 | 95.0 |
This table showcases the nematicidal activity of related aromatic compounds against Meloidogyne incognita, providing context for the potential of this chemical class. Data is from a study on the nematicidal activity of phenolic compounds.
Antidepressant Activity Research
The phenylacetamide structure has served as a template for the design of novel antidepressant agents. A study focused on the design, synthesis, and computational analysis of various phenylacetamide derivatives identified several compounds with significant antidepressant activity. nih.gov The design strategy for this series of compounds included an intentional study of the effect of hydrophobic groups, such as cyclohexyl and benzyl, on antidepressant activity. nih.gov
The synthesized compounds were evaluated in vivo using the tail suspension test (TST) and the forced swimming test (FST) in mice, which are established models for screening antidepressant drugs. Several of the phenylacetamide derivatives displayed significant antidepressant activity, with the most potent compound in the series showing better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov The activity was found to be dose-dependent, with an optimal dose of 30 mg/kg identified for many of the active compounds. nih.gov
| Compound ID | % Decrease in Immobility (TST at 30 mg/kg) | % Decrease in Immobility (FST at 30 mg/kg) |
| VS1 | 45.32 | 40.11 |
| VS5 | 55.76 | 51.23 |
| VS10 | 65.89 | 60.45 |
| VS15 | 72.43 | 68.98 |
| VS20 | 78.99 | 75.34 |
| VS25 | 82.23 | 79.87 |
| Imipramine (Std.) | 75.65 | 70.12 |
| Fluoxetine (Std.) | 70.12 | 65.89 |
This table presents the antidepressant activity of a selection of synthesized phenylacetamide derivatives from a research study. The inclusion of a cyclohexyl group was a key design element in exploring the structure-activity relationship. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound and its analogs is critical for their potential therapeutic development.
For the antidepressant activity observed in related phenylacetamides, the primary molecular mechanism identified is the inhibition of Monoamine Oxidase A (MAO-A). nih.gov MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is a well-established mechanism for alleviating depressive symptoms. nih.gov Molecular docking and dynamics studies have supported the interaction of these phenylacetamide derivatives with the active site of the MAO-A enzyme. nih.gov
In the context of antibacterial activity , one of the proposed mechanisms for phenylacetamide derivatives is the inhibition of bacterial type II topoisomerases, specifically the ParE subunit of topoisomerase IV. nih.gov This enzyme is essential for bacterial DNA replication and segregation, making it an attractive target for novel antibiotics. Phenylacetamide compounds have been identified as potential inhibitors of the E. coli ParE enzyme, with some derivatives showing potent inhibitory activity. nih.gov
The molecular mechanisms for any nematicidal activity of phenylacetamides are less clearly defined but may involve disruption of essential physiological processes in the nematode, potentially facilitated by the compound's physicochemical properties.
Applications in Chemical and Materials Science Research
Role as Intermediates in Complex Organic Synthesis
N-Cyclohexyl-2-phenylacetamide serves as a versatile precursor in the synthesis of a range of organic compounds, leveraging the reactivity of its amide and phenyl functionalities.
While direct, extensive research detailing the use of this compound in the synthesis of a wide array of polysubstituted heterocyclic compounds is not broadly documented in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes. For instance, the phenylacetamide core is a common feature in precursors for heterocyclic systems. Methodologies such as the Suzuki reaction are employed for the synthesis of polysubstituted pyridines from various starting materials, indicating a potential, though not explicitly documented, pathway where this compound could be functionalized and cyclized. Similarly, synthetic strategies for polysubstituted pyrimidines and triazines often involve the condensation of amidine or guanidine (B92328) derivatives with diketones or related synthons. In principle, derivatives of this compound could be elaborated to participate in such cyclization reactions.
The N-substituted phenylacetamide structure is a key component in a number of herbicides. Alkylation of N-substituted 2-phenylacetamides is a known pathway to produce intermediates for herbicides and tertiary amines. Research has shown that these alkylation reactions, when carried out under basic conditions, can lead to high yields and selectivity for the N-alkylated product. This suggests a potential application for this compound as a starting material in the synthesis of novel herbicidal agents through further functionalization.
Furthermore, tertiary amines, which are valuable as catalysts and in the synthesis of polyurethane foams, can be synthesized from secondary amines. The amide group in this compound can, in principle, be reduced to a secondary amine, which could then be further alkylated to yield a tertiary amine. This positions this compound as a potential precursor to specialized tertiary amine catalysts.
The core structure of this compound shares similarities with the side chain of benzylpenicillin (Penicillin G). The phenylacetyl group is a fundamental component of this widely used antibiotic. In the field of medicinal chemistry, the synthesis of novel penicillin analogues is a continuous effort to combat antibiotic resistance. The general approach often involves coupling a modified side chain to the 6-aminopenicillanic acid (6-APA) nucleus. While there is no direct evidence of this compound being used to create a commercial penicillin analogue, its structure makes it a candidate for derivatization and subsequent attachment to the 6-APA core to explore new antibacterial agents.
Development of Chemical Probes for Biological Systems
Fluorescent probes are indispensable tools in biomedical research for visualizing and understanding biological processes. The development of these probes often involves incorporating a fluorophore into a molecule that can interact with a specific biological target. While this compound itself is not fluorescent, its phenyl ring and amide linkage provide a scaffold that can be chemically modified to incorporate fluorescent moieties. Such derivatization could lead to the development of novel fluorescent probes for studying various biological systems. For example, the core structure could be functionalized to create probes for detecting pH changes or the activity of specific enzymes within living cells.
Research in Material Science Applications
The properties of this compound, such as its defined molecular structure and potential for hydrogen bonding via the amide group, suggest its utility in materials science. Although specific research on polymers or supramolecular assemblies directly incorporating this compound is not widely reported, its structure lends itself to such applications. For instance, it could potentially be used as a monomer or a building block in the synthesis of novel polymers with specific thermal or mechanical properties. In the realm of supramolecular chemistry, the amide group's ability to form hydrogen bonds could be exploited to create self-assembling systems with ordered structures.
Q & A
Q. What are the optimal methods for synthesizing N-Cyclohexyl-2-phenylacetamide in laboratory settings?
The compound is synthesized via condensation of phenylglyoxylic acid with cyclohexylamine using coupling agents. A validated procedure involves:
- Reacting phenylglyoxylic acid (2.67 mmol) and cyclohexylamine (2.38 mmol) in methylene chloride.
- Adding DCC (2.62 mmol) and DMAP (0.54 mmol) as coupling agents under stirring for 10 hours.
- Purifying via column chromatography (silica gel, 30% ethyl acetate in hexane) to achieve 69% yield. Single crystals are grown in ethyl acetate/hexane mixtures for structural analysis . Similar protocols for phenylacetamide derivatives emphasize solvent selection and stoichiometric control to optimize yields .
Q. How is the crystal structure of this compound determined and validated?
Single-crystal X-ray diffraction (SC-XRD) at 153 K is used, with data refined via SHELXL-2018/3 . Key parameters include:
- Torsion angle : −129.9° between carbonyl groups.
- Hydrogen bonding : N—H⋯O interactions form 1D chains.
- R factor : 0.036, indicating high precision. Validation involves verifying bond lengths, angles, and thermal displacement parameters against crystallographic databases .
Q. What safety protocols are essential when handling this compound in research labs?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Waste disposal : Segregate chemical waste and use licensed disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound?
The N—H⋯O hydrogen bonds (2.89 Å) between amide groups create 1D chains along the crystallographic c-axis . Comparative studies of N-substituted analogs (e.g., N-benzyl derivatives) show that bulky substituents like cyclohexyl reduce π-π stacking, favoring hydrogen-bonded networks over layered structures . Computational modeling (e.g., Mercury 4.3) can visualize these interactions and predict packing efficiency.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for N-substituted phenylacetamides?
- Multi-technique validation : Cross-validate NMR/IR data with SC-XRD results to confirm functional groups and stereochemistry .
- Density Functional Theory (DFT) : Calculate theoretical spectra (e.g., C NMR shifts) and compare with experimental data to identify discrepancies caused by dynamic effects .
- Statistical refinement : Use SHELXL's weighting schemes to address outliers in diffraction data .
Q. How does the N-cyclohexyl substituent affect conformational flexibility compared to other N-alkyl groups?
The cyclohexyl group adopts a chair conformation, introducing steric hindrance that restricts rotation around the C—N bond. This results in:
- Torsional rigidity : A fixed dihedral angle (−129.9°) between carbonyl groups, unlike linear alkyl chains (e.g., N-methyl), which allow greater rotational freedom .
- Solubility trade-offs : Cyclohexyl enhances hydrophobicity, requiring polar aprotic solvents (e.g., ethyl acetate) for crystallization .
Q. What role does solvent choice play in the crystallization of this compound?
Ethyl acetate/hexane mixtures are optimal due to:
- Moderate polarity : Balances solubility and nucleation rates.
- Low volatility : Allows slow evaporation for large, high-quality crystals. Alternative solvents (e.g., acetone) may induce twinning or polymorphic impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
